1,2,4,6-Tetramethylpiperazine
Description
1,2,4,6-Tetramethylpiperazine (TMP) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. Structurally, it features a six-membered piperazine ring substituted with methyl groups at the 1, 2, 4, and 6 positions. This substitution pattern confers unique steric and electronic properties, distinguishing it from other piperazine derivatives.
TMP derivatives are valued in pharmaceuticals, agrochemicals, and material science due to their reactivity and selectivity . For instance, substituent positions on the piperazine ring influence solubility, thermal stability, and biological activity, making TMP a versatile synthon for drug discovery and advanced materials .
Properties
CAS No. |
1123-66-6 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1,2,4,6-tetramethylpiperazine |
InChI |
InChI=1S/C8H18N2/c1-7-5-9(3)6-8(2)10(7)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XVJRVYONDJGSLX-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(N1C)C)C |
Canonical SMILES |
CC1CN(CC(N1C)C)C |
Synonyms |
Piperazine, 1,2,4,6-tetramethyl- (7CI,8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1,2,4,6-TMP with structurally related piperazine derivatives, emphasizing substituent positions, properties, and applications:
Key Research Findings and Structural Insights
Positional Isomerism and Reactivity
- Substituent Effects : The 1,2,4,6-TMP isomer exhibits distinct electronic effects compared to 1,2,3,5-TMP and 2,3,5,6-TMP due to methyl group distribution. For example, steric hindrance in 1,2,4,6-TMP may reduce nucleophilic reactivity at specific nitrogen sites, impacting its utility in cross-coupling reactions .
- Pharmacological Potential: Piperazines with methyl substitutions (e.g., 1,2,3,5-TMP) are prioritized in drug discovery for their metabolic stability and blood-brain barrier permeability . 1,2,4,6-TMP’s applications remain underexplored but could mirror these traits.
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